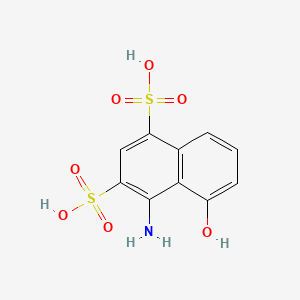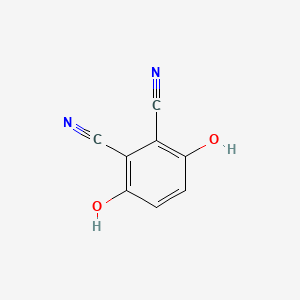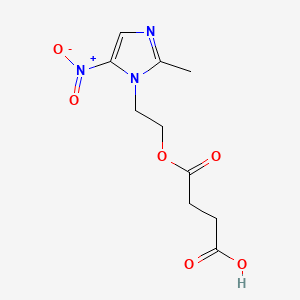
2-シアノ-3-(3-ヒドロキシフェニル)アクリル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis Methods: The synthesis of related compounds, such as 2-cyano-3-substituted acrylamides, often involves reactions under specific conditions like microwave irradiation or boiling ethanol under basic conditions (Yang et al., 2010), (Kariuki et al., 2022).
Molecular Structure Analysis
- Structural Characteristics: The molecule has been studied for its structural, optoelectronic, and thermodynamic properties, highlighting features like dipole moment, polarizability, and energy gap (Fonkem et al., 2019).
Chemical Reactions and Properties
- Reactivity: Compounds similar to 2-Cyano-3-(3-hydroxyphenyl)acrylic acid demonstrate a range of reactivities and potential for forming diverse chemical structures, often influenced by different substituents and molecular interactions (Song et al., 2015).
Physical Properties Analysis
- Crystalline Nature: The compound exhibits properties like crystal growth and atomic packing, indicating its crystalline nature. These properties are important for understanding its behavior in various applications (Gupta et al., 2013).
Chemical Properties Analysis
- Optoelectronic Properties: The optoelectronic properties of related molecules, including their polarizability and hyperpolarizability, suggest potential applications in materials science, particularly in nonlinear optical materials (Fonkem et al., 2019).
科学的研究の応用
光電子特性
2-シアノ-3-(3-ヒドロキシフェニル)アクリル酸は、その光電子特性について研究されています . この化合物の構造、光電子、熱力学的特性を理解するために、理論的研究が行われました . この分子の双極子モーメント、分極率、分極率の異方性、超分極率、HOMOおよびLUMOエネルギー、エネルギーギャップ、誘電率、電気感受率、屈折率、および熱力学的特性が計算されました . この化合物は、非線形光学材料として有望な候補と考えられています .
色素増感太陽電池(DSSC)
この化合物は、色素増感太陽電池(DSSC)で使用される最も重要な色素の1つです . DSSCは、シリコン製の太陽電池と比較して、柔軟性とスケーラビリティのある基板上に低コストで組み立てられるため、注目を集めています . この化合物をベースとする有機色素など、有機色素は、高いモル吸光係数、簡単な合成プロセス、環境への悪影響の低減、および豊富さなどの理由で、ますます開発が進んでいます .
モノカルボン酸トランスポーター阻害剤
2-シアノ-3-(3-ヒドロキシフェニル)アクリル酸とは直接の関係はありませんが、その誘導体であるα-シアノ-4-ヒドロキシシンナメート(4-CIN)は、モノカルボン酸トランスポーター(MCT)阻害剤です . in vivoでグリオーマにおいて、抗腫瘍および抗血管新生活性を示しています .
抗腫瘍活性
上記のように、2-シアノ-3-(3-ヒドロキシフェニル)アクリル酸の誘導体であるα-シアノ-4-ヒドロキシシンナメート(4-CIN)は、抗腫瘍活性を示しています . U251細胞における解糖代謝、移動、および浸潤を減少させます .
抗血管新生活性
誘導体であるα-シアノ-4-ヒドロキシシンナメート(4-CIN)は、抗血管新生活性を示すことも報告されています . これは、新しい血管の形成を阻害できることを意味し、これは癌腫瘍の増殖において重要なプロセスです .
太陽電池効率
2-シアノ-3-(4-ジフェニルアミノフェニル)プロプ-2-エノ酸色素を感光剤として用いてDSSCを作製しました . 合成された色素の太陽電池効率は、Voc=0.67V、Jsc=4.6mA/m2、および充填率(FF)=56%で1.7%です .
Safety and Hazards
特性
IUPAC Name |
2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTJVXWMJLNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54673-07-3 |
Source


|
| Record name | 2-Cyano-3-(3-hydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54673-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alpha-cyano-m-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














